![molecular formula C27H31NO11S B587742 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide CAS No. 819802-34-1](/img/structure/B587742.png)
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide
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Description
3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide is the major metabolite of Thiocolchicoside (TCC), a muscle relaxant drug . It appears as a yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide contains a total of 74 bonds, including 43 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 6 double bonds, and 6 aromatic bonds. It also contains 2 six-membered rings, 2 seven-membered rings, 1 eleven-membered ring, and 1 twelve-membered ring .Physical And Chemical Properties Analysis
3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide is a yellow solid . It contains a total of 71 atoms, including 31 Hydrogen atoms, 27 Carbon atoms, 1 Nitrogen atom, 11 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Pharmaceutical Applications
Natural colchicinoids and their semisynthetic derivatives are important active ingredients for pharmaceutical applications . This compound, being a major metabolite of Thiocolchicoside (TCC), is used in several countries as a standard therapy for the treatment of diseases of the muscle–skeletal system .
Anti-inflammatory Properties
This compound has potent anti-inflammatory properties . It is used in the treatment of diseases of the muscle–skeletal system due to these properties .
Myorelaxant Properties
In addition to its anti-inflammatory properties, this compound also has myorelaxant properties . This makes it effective in the treatment of diseases of the muscle–skeletal system .
Biotransformation
An efficient, direct, and green biotransformation of thiocolchicine into thiocolchicoside can be performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .
Microbial Catalysis
Microbial catalysis can be used for the regio-selective demethylation of colchicine . This process can be performed by Streptomyces griseus ATCC 13273 .
Industrial Applications
The biotransformation process of this compound has been industrialized . The final product has pharmaceutical quality .
properties
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20+,21+,22-,25+,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEHAQVFBUIDIV-IMCCAWCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747478 |
Source
|
Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-L-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide | |
CAS RN |
819802-34-1 |
Source
|
Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-L-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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